3-methoxy-N-[4-(4-nitrophenyl)sulfanylphenyl]benzamide
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Overview
Description
3-methoxy-N-[4-(4-nitrophenyl)sulfanylphenyl]benzamide is an organic compound with a complex structure that includes methoxy, nitrophenyl, and sulfanylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[4-(4-nitrophenyl)sulfanylphenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Thioether Formation: The reaction of a nitrophenyl compound with a thiol to form a sulfanylphenyl derivative.
Amidation: The reaction of the sulfanylphenyl derivative with 3-methoxybenzoyl chloride to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Amino Derivatives: Reduction of the nitro group leads to amino derivatives.
Substituted Benzamides: Substitution reactions can yield various substituted benzamides depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used in studies to understand the interaction of similar compounds with biological systems.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[4-(4-nitrophenyl)sulfanylphenyl]benzamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro and sulfanyl groups could play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-N-methyl-N-(4-nitrophenyl)benzamide
- 4-methoxy-N-(3-nitrophenyl)benzamide
- 3-chloro-4-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide
Uniqueness
3-methoxy-N-[4-(4-nitrophenyl)sulfanylphenyl]benzamide is unique due to the presence of both methoxy and sulfanyl groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups is less common compared to other similar compounds, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
3-methoxy-N-[4-(4-nitrophenyl)sulfanylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-26-17-4-2-3-14(13-17)20(23)21-15-5-9-18(10-6-15)27-19-11-7-16(8-12-19)22(24)25/h2-13H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBTVXKLGWXMIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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